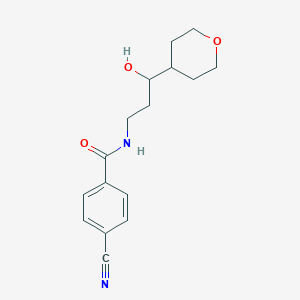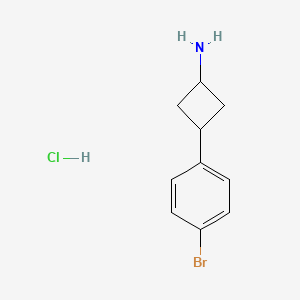
3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1156296-38-6 . It has a molecular weight of 262.58 .
Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride” is 1S/C10H12BrN.ClH/c11-9-3-1-7 (2-4-9)8-5-10 (12)6-8;/h1-4,8,10H,5-6,12H2;1H/t8-,10-; . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride” is a powder . It has a molecular weight of 262.58 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación
Palladium-catalyzed Carbon-Carbon Bond Formation
One significant application of related cyclobutanone compounds is in organic synthesis, where palladium-catalyzed reactions facilitate the formation of complex molecules. For instance, cyclobutanones have been shown to react with aryl bromides under palladium catalysis to produce arylated benzolactones through a process involving carbon-carbon bond cleavage and formation, yielding compounds like 4-arylmethyl-3,4-dihydrocoumarins in high yields (Matsuda, Shigeno, & Murakami, 2008).
Radical Polymerization Mechanisms
Another application is in the field of polymer science, where the stable cation radical salt tris(4-bromophenyl)aminium hexachloroantimonate has been utilized in catalytic amounts to convert monomers into cyclobutane polymers through a fundamentally new polymerization mechanism. This highlights the role of bromophenyl derivatives in initiating unique polymerization reactions, leading to the development of materials with novel properties (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Development of Potent VLA-4 Antagonists
The chemistry of cyclobutanone and its derivatives also extends into medicinal chemistry, where it has been applied in the development of therapeutic agents. A notable example is the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones, which have been identified as potent antagonists of VLA-4, a protein involved in immune response and inflammatory processes. This demonstrates the potential of such compounds in the development of new drugs (Brand, de Candole, & Brown, 2003).
Electrospray Ionization Mass Spectrometry in Reaction Investigation
In analytical chemistry, electrospray ionization mass spectrometry (ESI-MS) has been employed to investigate reactions involving radical cation chain processes, with tris(p-bromophenyl)aminium hexachloroantimonate-mediated cycloaddition reactions serving as a case study. This application underscores the importance of such compounds in elucidating reaction mechanisms and intermediates in solution, contributing to a deeper understanding of complex chemical processes (Meyer & Metzger, 2003).
Synthesis of Aminocyclobutanones and Analogues
The synthesis of aminocyclobutanones and their analogues showcases the versatility of cyclobutanone derivatives in organic synthesis, providing a pathway to a diverse array of biologically relevant molecules. This includes the development of novel synthetic approaches toward 3-(chloromethyl)cyclobutanone and its utilization in the synthesis of 2,4-methanoproline analogues, highlighting the compound's role in the generation of new chemical entities with potential medicinal applications (Rammeloo, Stevens, & De Kimpe, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPKVDDKVGUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1807896-07-6 |
Source


|
| Record name | 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)
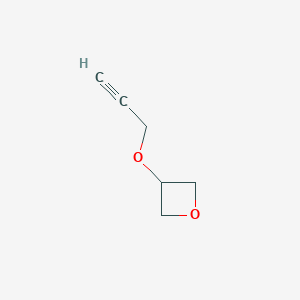
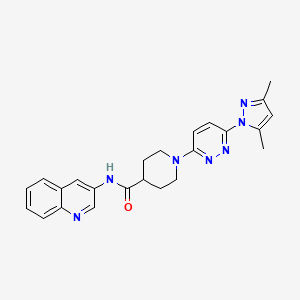
![5-Benzyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2988493.png)
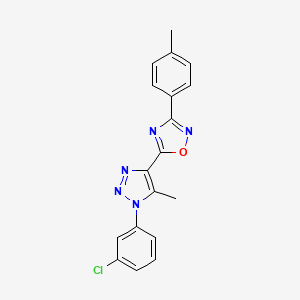

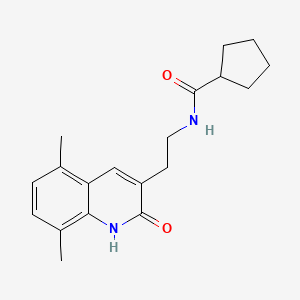
![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)
![(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2988499.png)
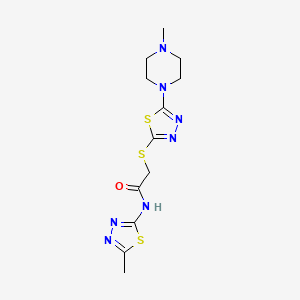
![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)
